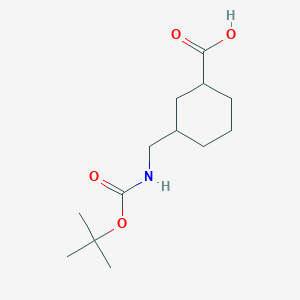

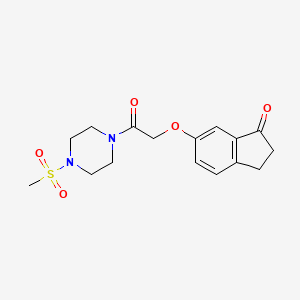

![molecular formula C16H21N3O4 B2779037 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 899982-30-0](/img/structure/B2779037.png)

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(pyridin-4-ylmethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(pyridin-4-ylmethyl)oxalamide” is a complex organic compound. It contains a 1,4-dioxaspiro[4.4]nonan-2-ylmethyl group, a pyridin-4-ylmethyl group, and an oxalamide group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the dioxaspiro ring, the pyridine ring, and the oxalamide group . Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the dioxaspiro ring, the pyridine ring, and the oxalamide group . These groups could participate in a variety of chemical reactions, but without specific context or experimental data, it’s hard to predict the exact reactions this compound might undergo.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the dioxaspiro and pyridine rings might confer aromaticity, which could affect its chemical stability and reactivity. The oxalamide group could participate in hydrogen bonding, which could affect its solubility and intermolecular interactions.科学的研究の応用

Synthetic Organic Chemistry Applications

Room Temperature Cu-Catalyzed N-Arylation : N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) has been shown to effectively promote the Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature. This process is notable for its excellent chemoselectivity and tolerance of a wide range of functional groups, leading to diverse N-arylation products (Bhunia, De, & Ma, 2022).

Synthesis of Functionalized γ-Spirolactone and 2-Oxabicyclo[3.3.0]octane Derivatives : Research on the nucleophilic ring opening reaction of methyl 1-(2-oxiranylmethyl)-2-oxo-1-cyclopentanecarboxylate has led to the formation of functionalized 2-oxaspiro[4.4]nonane and 2-oxabicyclo[3.3.0]octane derivatives, key structural sub-units in several classes of bioactive compounds (Santos, Barreiro, Braz-Filho, & Fraga, 2000).

Pharmacological Applications

Development of Novel Series of Anticancer and Antidiabetic Agents : Spirothiazolidines analogs, including derivatives of 1-thia-4-azaspiro[4.5]decan-3-one, have been synthesized and evaluated for their anticancer and antidiabetic activities. Some compounds in this series exhibited significant activity against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines, highlighting their potential as therapeutic agents (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).

Material Science Applications

Mixed-Lanthanide Metal-Organic Framework Thermometers : A series of mixed-lanthanide metal-organic frameworks (M'LnMOFs) have been synthesized for use as ratiometric luminescent sensors for detecting temperature. These frameworks exhibit a linear response to temperature changes, demonstrating their applicability in a wide temperature range and potential for use in physiological environments (Yang et al., 2018).

作用機序

The mechanism of action of this compound is not clear without specific context. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with. If it’s used in material science or organic synthesis, its mechanism of action would depend on the specific reactions or processes it’s involved in.

Safety and Hazards

特性

IUPAC Name |

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(pyridin-4-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4/c20-14(18-9-12-3-7-17-8-4-12)15(21)19-10-13-11-22-16(23-13)5-1-2-6-16/h3-4,7-8,13H,1-2,5-6,9-11H2,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUDYGSQQADEOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NCC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

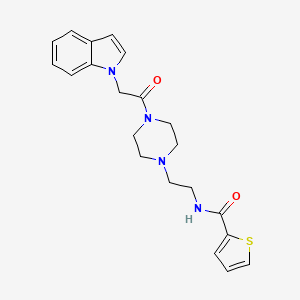

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B2778958.png)

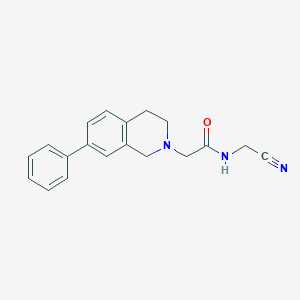

![9-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2778965.png)

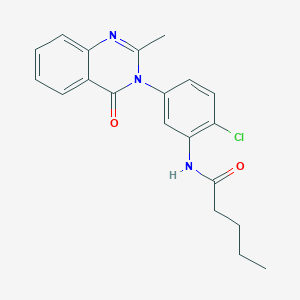

![5-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2778966.png)

![[(4-ETHYLPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE](/img/structure/B2778968.png)

![N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2778969.png)